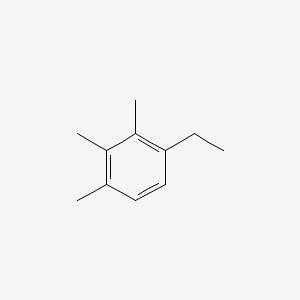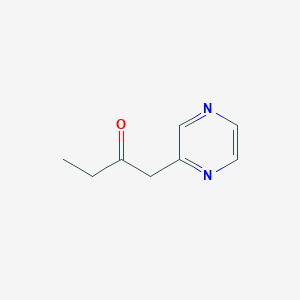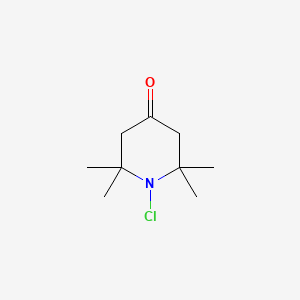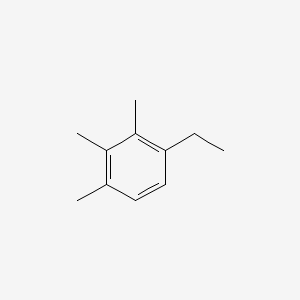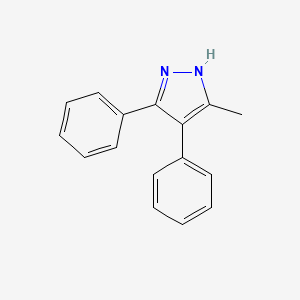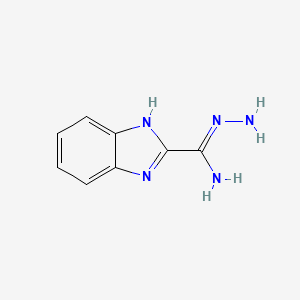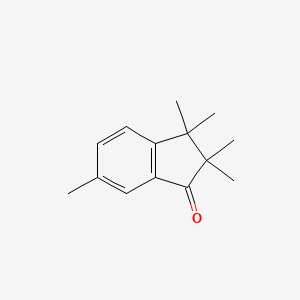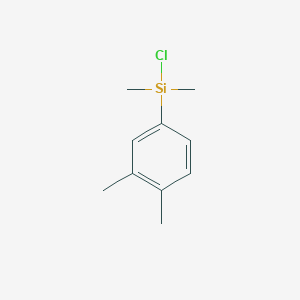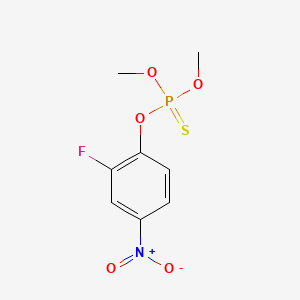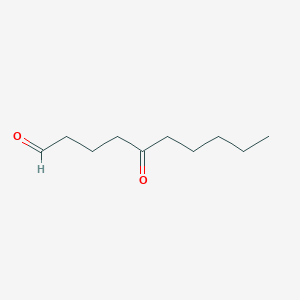
Decanal, 5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanal, 5-oxo-, also known as 5-oxodecanal, is an organic compound classified as an aldehyde. It is recognized for its unique characteristics and diverse applications in various fields. The chemical formula for Decanal, 5-oxo- is C10H18O2, indicating it contains ten carbon atoms, eighteen hydrogen atoms, and two oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The predominant method for the commercial production of Decanal, 5-oxo- involves the oxidation of decanol (a primary alcohol) with an oxidizing agent such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) . . This method allows for the creation of a broader range of aldehydes and is especially favored in industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Decanal, 5-oxo- undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted aldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decanal, 5-oxo- has a wide range of applications in scientific research, including:
Chemistry: It serves as a key reagent in many organic synthesis reactions.
Biology: It is used in studies related to cellular processes and metabolic pathways.
Industry: It is used in the production of fragrances and flavorings due to its characteristic odor.
Mecanismo De Acción
The mechanism by which Decanal, 5-oxo- exerts its effects involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various adducts, which can affect cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Decanal: An aldehyde with the chemical formula C10H20O.
Nonanal: An aldehyde with the chemical formula C9H18O.
Octanal: An aldehyde with the chemical formula C8H16O.
Uniqueness
Decanal, 5-oxo- is unique due to the presence of an additional oxygen atom, which imparts different chemical properties and reactivity compared to similar compounds like decanal, nonanal, and octanal . This additional oxygen atom allows for a broader range of chemical reactions and applications.
Propiedades
Número CAS |
51856-98-5 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
5-oxodecanal |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-7-10(12)8-5-6-9-11/h9H,2-8H2,1H3 |
Clave InChI |
OZCVGHWUFGXODT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


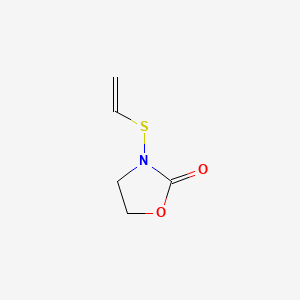
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)
![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
